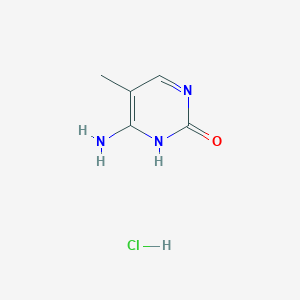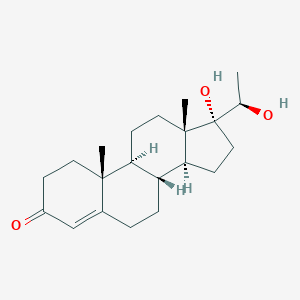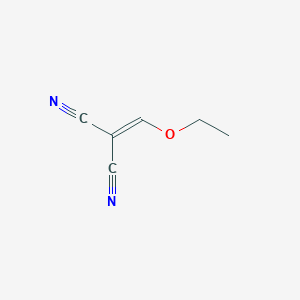![molecular formula C6H5N3OS B014463 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 67831-84-9](/img/structure/B14463.png)
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
Overview
Description
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one (2MPP) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrrolopyrimidine family and has been used in various experiments for its unique properties. It has been used as a synthetic intermediate in the synthesis of heterocyclic compounds, as a fluorescent probe for studying protein-protein interactions, as a tool for studying enzyme-substrate interactions, and as an inhibitor of protein kinases.
Scientific Research Applications
Synthesis of New Pyrrolo[2,3-d]pyrimidin-4-amines
The compound is used in the synthesis of new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are derivatives of 7-deazaadenine . This process involves the cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .
Biological Importance
Pyrrolo[2,3-d]pyrimidines, which include the compound , have received considerable attention due to their synthetic and effective biological importance . They are present in some important antibiotics .
Anti-HIV Activity
Compounds with a pyrrolo[2,3-d]pyrimidine moiety have been reported to possess significant anti-HIV activity .
Antitumor Activity
These compounds also exhibit antitumor activity , making them potentially useful in cancer research and treatment.
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidines have been found to have antimicrobial properties , which could be beneficial in the development of new antimicrobial agents.
Antiangiogenic Activity
These compounds have been reported to possess antiangiogenic activities , which could be useful in treating diseases like cancer and age-related macular degeneration, where inhibiting the growth of new blood vessels can be beneficial.
Mechanism of Action
Target of Action
The primary targets of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one are the Janus Kinase 1 (JAK1) and Hematopoietic Progenitor Kinase 1 (HPK1) . JAK1 is a key player in the signaling pathways of many cytokines involved in inflammation and immune function . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one interacts with its targets by inhibiting their enzymatic activity . As a JAK1-selective inhibitor, it prevents the activation of JAK1, thereby inhibiting the signaling pathways of many cytokines involved in inflammation and immune function . As an HPK1 inhibitor, it prevents the negative regulation of TCR signaling by HPK1 .
Biochemical Pathways
The inhibition of JAK1 and HPK1 by 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one affects several biochemical pathways. The inhibition of JAK1 disrupts the signaling pathways of many cytokines, leading to a reduction in inflammation and immune responses . The inhibition of HPK1 enhances TCR signaling, which can boost immune responses .
Pharmacokinetics
Related compounds have been shown to exhibit desirable pharmacokinetic properties in in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The inhibition of JAK1 and HPK1 by 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one leads to molecular and cellular effects. The inhibition of JAK1 can reduce inflammation and immune responses . The inhibition of HPK1 can enhance immune responses .
properties
IUPAC Name |
2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHCRBHXAFBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399215 | |
| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one | |
CAS RN |
67831-84-9 | |
| Record name | 2-Thioxo-7-deazahypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67831-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067831849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67831-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















